Cas no 525-57-5 (3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-)
![3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- structure](https://ja.kuujia.com/scimg/cas/525-57-5x500.png)
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
- HARMALOL
- 11-Hydroxyharmalan
- 3,4-dihydro-1-methyl-9H-pyrido[3,4-b]indol-7-ol
- Einecs 208-375-4
- Harmidol
- Harmolol
- NSC 72293
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol
- 1-methyl-2,3,4,9-tetrahydro-beta-carbolin-7-one;hydrate;hydrochloride
- Prestwick3_000611
- A1-00785
- NSC72293
- bmse000988
- 2NQN80556Q
- HARMALOLHCL
- C06537
- 1-methyl-3,4-dihydrobeta-carbolin-7-ol
- 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
- SPBio_000631
- 1-Methyl-4,9-dihydro-3H-?-carbolin-7-ol
- NCGC00142520-01
- 11-Hydroxyharmalan; NSC 72293
- KBio2_006037
- 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-
- DTXSID50894870
- 2H-Pyrido[3,4-b]indol-7-ol, 3,4-dihydro-1-methyl-
- CHEBI:27943
- SCHEMBL15821030
- NS00042837
- BDBM60980
- KBioSS_000901
- Spectrum3_000721
- 1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-7-one;hydrate;hydrochloride
- RHVPEFQDYMMNSY-UHFFFAOYSA-N
- HARMALOL [MI]
- 3,4-DIHYDRO-1-METHYL-9H-PYRIDO(3,4-B)INDOL-7-OL
- 3H-Pyrido[3, 4,9-dihydro-1-methyl-
- Spectrum2_000556
- SPBio_002761
- 4,9-Dihydro-1-methyl-3H-pyrido(3,4-b)indol-7-ol
- MFCD00152093
- 3,4-Dihydro-7-hydroxy-1-methyl-b-carboline
- IDI1_000998
- DivK1c_000998
- KBio3_001462
- SMP1_000145
- 525-57-5
- DTXSID90975692
- Prestwick2_000611
- Prestwick1_000611
- BRD-K14756138-310-03-0
- 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
- bmse001010
- NINDS_000998
- SCHEMBL555401
- TNP00138
- NCI60_013481
- NCGC00017249-02
- BRD-K14756138-003-02-3
- FT-0608067
- AKOS005202957
- BRD-K14756138-001-01-9
- 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol hydrochloride
- CHEMBL129177
- SMR001233258
- FT-0626857
- Prestwick0_000611
- KBio1_000998
- BPBio1_000598
- KBioGR_001154
- H-1108
- 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol
- SR-01000636961-5
- Spectrum4_000767
- Q15138221
- cid_16667410
- Spectrum_000421
- BDBM50132101
- SR-01000636961
- KBio2_003469
- BSPBio_000542
- MLS002153909
- KBio2_000901
- 6028-00-8
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol, 9CI
- BIDD:ER0514
- NCGC00017249-01
- Spectrum5_001307
- SDCCGMLS-0066705.P001
- 3,4-Dihydro-1-methyl-2H-Pyrido[3,4-b]indol-7-ol
- NSC-72293
- UNII-2NQN80556Q
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-
- CRQDWQWZCNKKAC-UHFFFAOYSA-N
- BSPBio_002242
- DTXCID101324432
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol; 11-Hydroxyharmalan; NSC 72293;
- HARMALINE_met004
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)(9CI)
- STL565316
- TS-09883
- 1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indol-7-ol
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)
- Harmalol hydrochloride dihydrate
-
- インチ: InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
- InChIKey: RHVPEFQDYMMNSY-UHFFFAOYSA-N
- SMILES: CC1=NCCC2=C1NC3=C2C=CC(=C3)O
計算された属性
- 精确分子量: 200.09500
- 同位素质量: 198.079313
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 516
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1
- XLogP3: 1.7
じっけんとくせい
- 密度みつど: 1.37
- ゆうかいてん: 211-219 ºC
- Boiling Point: 507.5°Cat760mmHg
- フラッシュポイント: 231°C
- Refractive Index: 1.708
- PSA: 48.38000
- LogP: 1.67420
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Security Information
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S27; S36/37/39
-
危険物標識:
- Risk Phrases:R36/37/38
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-25 mg |
Harmalol |
525-57-5 | 98.17% | 25mg |
¥3877.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-100 mg |
Harmalol |
525-57-5 | 98.17% | 100MG |
¥8778.00 | 2022-04-26 | |
TargetMol Chemicals | T8770-50 mg |
Harmalol |
525-57-5 | 98.17% | 50mg |
¥ 5,875 | 2023-07-11 | |
TargetMol Chemicals | T8770-25mg |
Harmalol |
525-57-5 | 98.17% | 25mg |
¥ 3870 | 2024-07-20 | |
TargetMol Chemicals | T8770-1 mg |
Harmalol |
525-57-5 | 98.17% | 1mg |
¥ 737 | 2023-07-11 | |
TargetMol Chemicals | T8770-5 mg |
Harmalol |
525-57-5 | 98.17% | 5mg |
¥ 1,575 | 2023-07-11 | |
TargetMol Chemicals | T8770-5mg |
Harmalol |
525-57-5 | 98.17% | 5mg |
¥ 1570 | 2024-07-20 | |
TargetMol Chemicals | T8770-1mg |
Harmalol |
525-57-5 | 98.17% | 1mg |
¥ 737 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-10 mg |
Harmalol |
525-57-5 | 98.17% | 10mg |
¥2157.00 | 2022-04-26 | |
TargetMol Chemicals | T8770-10 mg |
Harmalol |
525-57-5 | 98.17% | 10mg |
¥ 2,157 | 2023-07-11 |
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- 関連文献
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1. Ionization equilibria of harmol and harmalol in concentrated hydroxide solutionsManuel Balón-Almeida,Mariq A. Mu?oz-Perez,M. Carmen Carmona-Guzman,Jose Hidalgo-Toledo J. Chem. Soc. Perkin Trans. 2 1988 1165
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Ya-di Yang,Xue-mei Cheng,Wei Liu,Zhu-zhen Han,Gui-xin Chou,Ying Wang,Du-xin Sun,Zheng-tao Wang,Chang-hong Wang RSC Adv. 2016 6 15976
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3. Photochemical reaction of harmalol. Part 2. Electronic spectraMiriana C. Biondic,Rosa Erra-Balsells J. Chem. Soc. Perkin Trans. 2 1993 887
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Fernando D. Villarruel,M. Paula Denofrio,Rosa Erra-Balsells,Ezequiel Wolcan,Franco M. Cabrerizo Phys. Chem. Chem. Phys. 2020 22 20901
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Solène Miaskiewicz,Jean-Marc Weibel,Patrick Pale,Aurélien Blanc RSC Adv. 2022 12 26966
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Qiran Sheng,Joseph C. Neaverson,Tasnim Mahmoud,Clare E. M. Stevenson,Susan E. Matthews,Zo? A. E. Waller Org. Biomol. Chem. 2017 15 5669
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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Hongyu Li,Guangyu Xu,Dongmei Wu,Jinlian Li,Jiwen Cui,Jiguang Liu Food Funct. 2021 12 2531
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M. Micaela Gonzalez,Magali Pellon-Maison,Matias A. Ales-Gandolfo,Maria R. Gonzalez-Baró,Rosa Erra-Balsells,Franco M. Cabrerizo Org. Biomol. Chem. 2010 8 2543
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M. Paula Denofrio,Fernando D. Villarruel,Rosa Erra-Balsells,Peter R. Ogilby,Ezequiel Wolcan,Franco M. Cabrerizo Phys. Chem. Chem. Phys. 2021 23 11039
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-に関する追加情報
Exploring 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- (CAS No. 525-57-5): Properties, Applications, and Research Insights
The compound 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- (CAS No. 525-57-5) is a fascinating heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. This unique structure combines a pyridoindole core with hydroxyl and methyl substituents, making it a valuable scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive compound due to its structural similarity to naturally occurring alkaloids.
Recent studies have focused on the synthetic pathways for 3H-Pyrido[3,4-b]indol-7-ol derivatives, with particular emphasis on green chemistry approaches. The compound's molecular structure features a fused pyridine-indole system, which contributes to its interesting electronic properties and potential as a fluorescence probe in biological imaging. Its 4,9-dihydro configuration adds stability while maintaining reactivity at key positions, making it versatile for further chemical modifications.
The 1-methyl substitution in 525-57-5 has been shown to influence both the compound's physicochemical properties and its biological activity. Computational chemistry studies suggest this modification enhances membrane permeability, a crucial factor for pharmaceutical applications. Current research explores its potential as a central nervous system agent, with preliminary studies indicating interesting interactions with neurotransmitter receptors.
From a material science perspective, the pyrido[3,4-b]indole core of this compound exhibits promising photophysical properties. Researchers are investigating its use in organic electronics, particularly as a component in OLED materials. The 7-hydroxy group provides an excellent handle for further functionalization, allowing tuning of electronic properties for specific applications in optoelectronic devices.
The synthetic accessibility of 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- makes it particularly attractive for medicinal chemistry programs. Recent publications highlight its use as a building block for more complex structures targeting various disease pathways. Its structural rigidity combined with hydrogen bonding capacity makes it an excellent candidate for molecular recognition applications in drug design.
Analytical characterization of CAS 525-57-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and help researchers understand its three-dimensional conformation, which is crucial for structure-activity relationship studies. The crystalline form of this compound has been particularly well-studied due to its interesting packing motifs in the solid state.
In the context of current pharmaceutical trends, 3H-Pyrido[3,4-b]indol-7-ol derivatives are being explored for their potential in neurodegenerative disease research. The compound's ability to cross the blood-brain barrier makes it particularly interesting for CNS drug development. Additionally, its antioxidant properties have sparked investigations into its potential for anti-aging applications, aligning with growing consumer interest in longevity science.
The safety profile of 525-57-5 has been extensively studied, with research indicating good toxicological characteristics at therapeutic doses. This makes it an attractive candidate for further preclinical development. Recent patent literature reveals growing commercial interest in this compound class, particularly for neurological indications and metabolic disorders.
From a supply chain perspective, 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- is available from specialized chemical suppliers with various purity grades to meet different research needs. The compound's storage stability and handling requirements are well-documented, making it convenient for laboratory use. Current market analysis suggests steady growth in demand for this research chemical, particularly from the pharmaceutical sector.
Future research directions for CAS 525-57-5 include exploration of its catalytic applications and potential use in supramolecular chemistry. The compound's ability to form molecular complexes through its hydrogen bonding network opens possibilities for sensor development and molecular recognition systems. Additionally, its electronic properties suggest potential applications in emerging fields like molecular electronics and quantum computing materials.
For researchers working with 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-, proper analytical methods and characterization techniques are essential. Recent advances in spectroscopic methods have improved our understanding of this compound's solution behavior and intermolecular interactions. These insights are crucial for developing structure-based drug design approaches and optimizing its physicochemical properties for specific applications.
The growing body of literature on 525-57-5 reflects its importance as a versatile chemical platform. From medicinal chemistry to material science, this compound continues to reveal new possibilities for scientific innovation. As research progresses, we anticipate seeing more applications emerge for this interesting heterocyclic compound, particularly in areas addressing current global health challenges and technological needs.
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